3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-a]pyridine moiety, a piperidine-2,6-dione core, and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione typically involves a multistep process. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions often involve elevated temperatures and the use of polar organic solvents to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine moiety, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor modulation.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to modulate GABA_A receptors, while the piperidine-2,6-dione core can interact with cyclin-dependent kinases . These interactions lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another compound with a related structure used for its sedative properties.
Uniqueness
3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione is unique due to its combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H26N4O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-ethyl-3-[4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C27H26N4O3/c1-3-27(16-15-23(32)30-26(27)33)19-9-11-20(12-10-19)28-25-24(18-7-13-21(34-2)14-8-18)29-22-6-4-5-17-31(22)25/h4-14,17,28H,3,15-16H2,1-2H3,(H,30,32,33) |
InChI Key |
IDXVDGUXGMKOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.